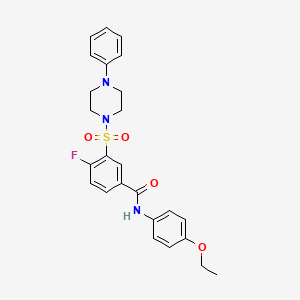
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide, also known as EF-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF-3 belongs to the class of sulfonylbenzamides, which are known to exhibit a wide range of biological activities.
作用机制
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide exerts its biological effects by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting Hsp90, this compound induces the degradation of these client proteins, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in vivo. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for Hsp90 and COX-2 inhibition, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide research, including the development of more potent and selective Hsp90 inhibitors based on the this compound scaffold, the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases, and the exploration of this compound as a tool for studying the role of Hsp90 in various biological processes. Furthermore, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-phenylpiperazine in the presence of triethylamine to form 4-fluoro-3-(4-phenylpiperazin-1-yl)benzoic acid. This intermediate is then reacted with ethoxyamine and sulfonyl chloride to yield this compound.
科学研究应用
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurological research, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-2-33-22-11-9-20(10-12-22)27-25(30)19-8-13-23(26)24(18-19)34(31,32)29-16-14-28(15-17-29)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYUSCPOZYTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

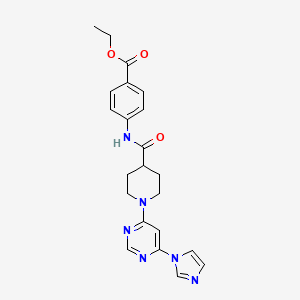
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2790243.png)
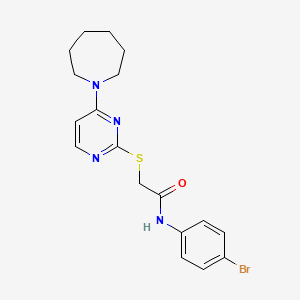
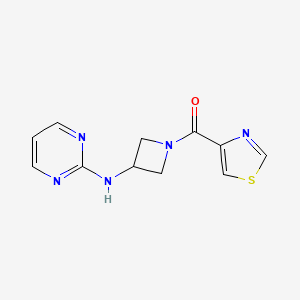
![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)
![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2790251.png)
![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)
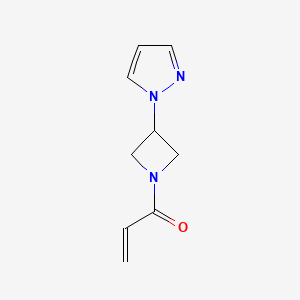
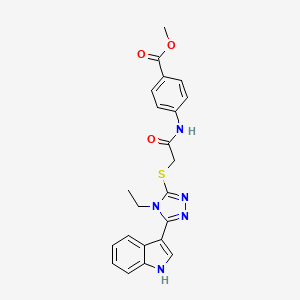
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2790259.png)
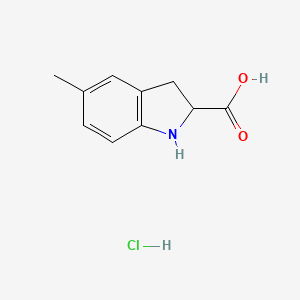
![3,4-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2790264.png)